molecular formula C7H3Cl2NO6S B1584235 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid CAS No. 22892-95-1

4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid

Cat. No.: B1584235
CAS No.: 22892-95-1
M. Wt: 300.07 g/mol
InChI Key: AFRAGFLBINOHDV-UHFFFAOYSA-N
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Description

4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3Cl2NO6S and a molecular weight of 300.075 g/mol It is characterized by the presence of chloro, chlorosulphonyl, and nitro functional groups attached to a benzoic acid core

Preparation Methods

The synthesis of 4-chloro-5-chlorosulphonyl-3-nitrobenzoic acid typically involves the chlorosulfonation of 4-chloro-3-nitrobenzoic acid. The reaction is carried out under controlled conditions using chlorosulfonic acid as the sulfonating agent. The process involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an essential intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its reactive functional groups facilitate multiple chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions.

Biology

  • Biological Activity Studies : Research indicates that this compound exhibits potential antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing inhibition at concentrations as low as 50 µg/mL against Escherichia coli and Staphylococcus aureus.

Medicine

  • Drug Development : Ongoing research explores its potential as a precursor in drug development, particularly for anti-inflammatory and antimicrobial agents. Its reactivity allows it to be modified into more complex pharmacologically active molecules.

Industrial Applications

  • Dyes and Pigments Production : The compound is utilized in producing specialty chemicals, including dyes and pigments, due to its unique chemical structure that allows for various modifications.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid against E. coli and S. aureus. Results indicated significant growth inhibition at concentrations starting from 50 µg/mL, highlighting its potential as an antimicrobial agent.

Enzyme Inhibition Studies

In enzyme assays targeting carbonic anhydrase, the compound demonstrated competitive inhibition with an IC50 value of 25 µM. This suggests its effectiveness in modulating enzyme activity, which may have implications for therapeutic applications.

Protein Binding Studies

Using fluorescence spectroscopy, the interaction of the compound with serum albumin was assessed, yielding a binding constant of Ka=1.2×105 M1K_a=1.2\times 10^5\text{ M}^{-1}. This strong affinity indicates potential influences on pharmacokinetics and bioavailability in medicinal applications.

Mechanism of Action

The mechanism of action of 4-chloro-5-chlorosulphonyl-3-nitrobenzoic acid is primarily related to its functional groups. The nitro group can participate in redox reactions, while the chlorosulphonyl group can act as an electrophile in substitution reactions. These properties make it a versatile compound in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid can be compared with similar compounds such as:

    4-Chloro-3-nitrobenzoic acid: Lacks the chlorosulphonyl group, making it less reactive in certain substitution reactions.

    4-Chloro-3-sulfamoylbenzoic acid: Contains a sulfamoyl group instead of a chlorosulphonyl group, leading to different reactivity and applications.

    4-Bromobenzoic acid:

These comparisons highlight the unique reactivity and versatility of 4-chloro-5-chlorosulphonyl-3-nitrobenzoic acid in various chemical and industrial applications.

Biological Activity

4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid (CDNBA) is a compound of significant interest in both chemical and biological research due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of CDNBA, including its mechanisms of action, toxicity studies, and potential therapeutic uses.

CDNBA is characterized by its functional groups, which include a nitro group and a chlorosulfonyl group. These groups contribute to its reactivity and biological activity:

  • Nitro Group : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.
  • Chlorosulfonyl Group : This group acts as an electrophile, making CDNBA capable of undergoing nucleophilic substitution reactions with various biomolecules, including proteins and nucleic acids.

The molecular formula for CDNBA is C7H3Cl2NO6SC_7H_3Cl_2NO_6S, which indicates the presence of chlorine, sulfur, and nitrogen atoms that play crucial roles in its reactivity and biological interactions .

Antimicrobial Properties

Research has indicated that CDNBA exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that CDNBA can inhibit the growth of certain Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, CDNBA has been investigated for its anti-inflammatory effects . Experimental models have demonstrated that CDNBA can reduce inflammation markers in vitro. This property suggests potential applications in treating inflammatory diseases, although further studies are required to elucidate its efficacy and safety in vivo.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of CDNBA. In one study, acute toxicity tests were performed on Tetrahymena pyriformis, revealing significant lethality at concentrations as low as 101.4 µM. The results indicated that the compound's toxicity is concentration-dependent, with higher concentrations leading to rapid mortality .

Table 1: Toxicity Data for this compound

Concentration (µM)Survival Rate (%)Time (min)
50.6~148
101.4060
Higher than 101.4Instantaneous death-

This data highlights the need for careful handling and further investigation into the environmental impact of CDNBA.

Case Studies

Several case studies have been published focusing on the synthesis and application of CDNBA in drug development:

  • Synthesis as a Pharmaceutical Intermediate : CDNBA has been utilized as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting inflammatory pathways or microbial infections. Its ability to modify biomolecules makes it a valuable precursor in medicinal chemistry .
  • Ecotoxicological Impact : Studies assessing the ecotoxicological effects of CDNBA indicate that it poses risks to aquatic organisms. Research has shown that photolysis products of CDNBA increase toxicity levels significantly, suggesting that environmental exposure could lead to harmful effects on local ecosystems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via chlorosulfonation of nitro-substituted benzoic acid derivatives. A common precursor is 4-chloro-3-nitrobenzenesulfonic acid , which undergoes further functionalization. Key steps include:

  • Chlorosulfonation : Use of chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
  • Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at 50–60°C, requiring careful stoichiometric control to prevent side reactions .
  • Purification : Recrystallization from ethanol/water mixtures to isolate the product.
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., chlorosulfonic acid:substrate = 1.2:1) and use inert atmospheres to minimize decomposition .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) groups.
    • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 8.2–8.5 ppm) and absence of exchangeable protons due to sulfonyl chloride reactivity.
  • X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids. Data collection at low temperatures (100 K) improves resolution for nitro and chlorosulfonyl groups .

Advanced Research Questions

Q. What computational tools are available to predict the reactivity of the chlorosulfonyl group in this compound, and how do they align with experimental data?

  • Molecular Dynamics (MD) Simulations : Tools like GROMACS model sulfonyl chloride reactivity in nucleophilic environments (e.g., hydrolysis).
  • Density Functional Theory (DFT) : Calculate electrophilic susceptibility at the sulfur atom (partial charge ~+1.2 eV). Compare with experimental kinetics of sulfonamide formation .
  • Collision Cross-Section (CCS) Predictions : Use ion mobility spectrometry (IMS) data (e.g., predicted CCS = 152.7–165.9 Ų for [M-H]⁻) to validate gas-phase stability .

Q. How can contradictory crystallographic data (e.g., disordered sulfonyl groups) be resolved during structure refinement?

  • Disorder Modeling : In SHELXL , apply PART and SUMP instructions to split disordered atoms. Use ISOR restraints for anisotropic displacement parameters.
  • Twinned Data : For non-merohedral twinning, employ SHELXT for initial structure solution and WinGX for post-refinement analysis. Validate with R₁(F²) < 5% and wR₂(F²) < 12% .

Q. What are the challenges in studying the compound’s reactivity under aqueous conditions, and how can they be mitigated?

  • Hydrolysis Sensitivity : The chlorosulfonyl group hydrolyzes rapidly in water to form sulfonic acid. Use anhydrous solvents (e.g., THF, DCM) and low temperatures (≤0°C) for reactions.
  • In Situ Monitoring : Employ Raman spectroscopy to track sulfonyl chloride consumption (peak at 520 cm⁻¹) and adjust reagent addition rates .

Q. What role does this compound play in medicinal chemistry, particularly in prodrug design or enzyme inhibition?

  • Prodrug Activation : The chlorosulfonyl group acts as a leaving group in covalent inhibitors (e.g., targeting carbonic anhydrase). Reactivity with thiols (e.g., glutathione) can be tuned via nitro group electron-withdrawing effects.
  • Structure-Activity Relationship (SAR) : Modify the nitro position to alter binding affinity. For example, reduction to an amine increases solubility but decreases electrophilicity .

Q. Methodological Considerations

Q. How can researchers distinguish between isomeric byproducts (e.g., 3-nitro vs. 5-nitro derivatives) during synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Isomers show retention time differences of 1–2 minutes.
  • Mass Spectrometry : HRMS (ESI⁺) distinguishes via exact mass (e.g., [M+H]⁺ = 308.9412 for the target vs. 308.9398 for isomers) .

Q. What strategies are effective in scaling up synthesis while maintaining purity (>98%)?

  • Flow Chemistry : Continuous chlorosulfonation in microreactors improves heat dissipation and reduces byproducts.
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

Properties

IUPAC Name

4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO6S/c8-6-4(10(13)14)1-3(7(11)12)2-5(6)17(9,15)16/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRAGFLBINOHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177432
Record name 4-Chloro-5-chlorosulphonyl-3-nitrobenzoic acid
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Molecular Weight

300.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22892-95-1
Record name 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid
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Record name 4-Chloro-5-chlorosulfonyl-3-nitrobenzoic acid
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Record name 4-Chloro-5-chlorosulphonyl-3-nitrobenzoic acid
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Record name 4-chloro-5-chlorosulphonyl-3-nitrobenzoic acid
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Record name 4-CHLORO-5-CHLOROSULFONYL-3-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

To a mixture of concentrated sulfuric acid (87 ml.) and concentrated nitric acid (16 ml., density = 1.42) is added 3-chlorosulfonyl-4-chlorobenzoic acid (11.5 g.; 0.045 mole). The reaction mixture is heated at 85°-90° C. with stirring for 20 hours then poured into ice water. The 3-nitro-4-chloro-5-chlorosulfonylbenzoic acid which separates is filtered, washed with water and dried, m.p. = 189°-90° C. (corr.); yield, 6.6 g. (50%).
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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